molecular formula C14H14N4O4S B11344391 2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11344391
M. Wt: 334.35 g/mol
InChI Key: PYDMJDUZXOEXPJ-UHFFFAOYSA-N
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Description

2-{[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions. One common route starts with the preparation of the oxadiazole ring, which is then functionalized with a nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the nitrophenyl group is particularly important for its biological activity .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The pyrrolidine ring is a common motif in many bioactive molecules .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions, while the oxadiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-NITROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of a pyrrolidine ring, an oxadiazole ring, and a nitrophenyl group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H14N4O4S/c19-12(17-7-1-2-8-17)9-23-14-16-15-13(22-14)10-3-5-11(6-4-10)18(20)21/h3-6H,1-2,7-9H2

InChI Key

PYDMJDUZXOEXPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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